2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
Description
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol (CAS: 1540758-30-2) is a triazole-derived alcohol with the molecular formula C₆H₁₁N₃O and a molecular weight of 141.17 g/mol . The compound features a 1,2,4-triazole ring substituted with two methyl groups at the 4-position and an ethanol side chain at the 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the dimethyl substitution. Limited hazard data suggest it may have a safer profile compared to structurally related analogs, though detailed toxicological studies are lacking .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-7-8-6(3-4-10)9(5)2/h10H,3-4H2,1-2H3 |
InChI Key |
ULPGQHJHTYYIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 3-amino-1,2,4-triazole with 2-chloroethanol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetaldehyde or 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid.
Reduction: Formation of dihydro-2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the triazole ring or the side chain. Key comparisons include:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | 4-(dimethyl), 3-(ethanol) | C₆H₁₁N₃O | 141.17 | Enhanced lipophilicity; hydroxyl group improves solubility in polar solvents. |
| 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | 4-(methyl), 3-(ethanol) | C₅H₉N₃O | 127.14 | Lower molecular weight; reduced steric hindrance compared to dimethyl analog. |
| 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanol | 4-(4-methoxyphenyl), 5-phenyl, thioether | C₂₃H₂₁N₃O₂S | 403.50 | Thioether linkage and aromatic groups increase rigidity and UV absorption. |
| 2-((5-(3-Fluorophenyl)-4-R₂-1,2,4-triazol-3-yl)thio)-1-arylethanols | Fluorophenyl, thioether, aryl groups | Variable | ~350–450 | Fluorine substitution enhances metabolic stability; thioether improves binding. |
Key Observations :
- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, water) relative to thioether- or ketone-containing analogs (e.g., ), which are less polar .
- Synthetic Complexity : The target compound’s synthesis likely involves straightforward reduction of a ketone precursor (e.g., using NaBH₄, as in ), whereas thioether analogs require multi-step thiol-alkylation reactions .
Physicochemical Properties
- Thermal Stability: Unlike nitro-triazole derivatives (), the absence of electron-withdrawing groups (e.g., -NO₂) in the target compound suggests higher thermal stability.
Analytical Characterization
- Crystallography : Tools like SHELX and WinGX () are critical for resolving triazole derivatives’ crystal structures, which influence packing efficiency and stability.
- Spectroscopy : NMR and elemental analysis (e.g., ’s C, H, N, S data) confirm purity and structural integrity, though the target compound lacks published spectral data .
Biological Activity
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. This compound's structure includes a hydroxyl group that enhances its solubility and potential for interaction with biological targets. Its unique properties make it a subject of interest in medicinal chemistry, particularly for its anticancer and antifungal activities.
The chemical structure of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can be represented as follows:
The presence of the hydroxyl (-OH) group allows for hydrogen bonding, while the dimethyl substitution on the triazole ring enhances its reactivity and solubility in polar solvents.
Synthesis
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 3-amino-1,2,4-triazole with alkylating agents such as 2-chloroethanol under basic conditions. The following table summarizes the common synthetic routes:
| Reagent | Reaction Type | Conditions |
|---|---|---|
| 3-amino-1,2,4-triazole | Alkylation | Basic conditions (K2CO3), DMF or DMSO |
| 2-chloroethanol | Nucleophilic substitution | Polar solvent |
Anticancer Properties
Research indicates that 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol exhibits significant anticancer activity. It has been tested against various human cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 12.5 |
| HeLa | Cervical Cancer | 15.0 |
| A549 | Lung Cancer | 10.0 |
These results suggest that the compound can inhibit cancer cell proliferation effectively.
Antifungal Activity
The compound has also shown promising antifungal properties against several species of Candida. In vitro studies demonstrated the following minimum inhibitory concentrations (MIC):
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Candida glabrata | 16 |
| Candida tropicalis | 32 |
These findings indicate its potential as a therapeutic agent in treating fungal infections.
The mechanism by which 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The triazole ring can interact with enzymes involved in cancer metabolism or fungal cell wall synthesis.
- Disruption of Metabolic Pathways : By binding to specific receptors or enzymes, it may alter metabolic pathways critical for cell survival.
Case Studies
A notable study published in Frontiers in Chemistry explored the anticancer effects of various triazole derivatives, including 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol. The study concluded that compounds with similar structures exhibited enhanced cytotoxicity against cancer cells due to their ability to induce apoptosis through mitochondrial pathways .
Another case study focused on antifungal efficacy highlighted the compound's role in inhibiting ergosterol synthesis in fungal cells, crucial for maintaining cell membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
